molecular formula C23H26N2O2 B3520647 3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B3520647
M. Wt: 362.5 g/mol
InChI Key: MULJFYYUEZXLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structureIts structure includes two benzoyl groups and two methyl groups attached to a diazabicyclononane framework, which contributes to its distinct chemical properties .

Preparation Methods

The synthesis of 3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can be achieved through a one-step Mannich reaction. This involves the reaction of 1,3-dibenzoylpropane, paraformaldehyde, and a 30% aqueous solution of methylamine in a 1:5:10 ratio in acetic acid at 60°C for 10 hours. The yield of this reaction is approximately 13% . The compound can also be crystallized from an ethanol solution for further purification .

Chemical Reactions Analysis

3,7-Dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and protein folding due to its unique structureAdditionally, it is used in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s diazabicyclononane framework allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,7-Dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane can be compared with other similar compounds, such as 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane and 1,5-dibenzoyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane. These compounds share a similar bicyclic structure but differ in the functional groups attached to the diazabicyclononane framework.

Properties

IUPAC Name

(7-benzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-22-13-23(2,16-24(14-22)20(26)18-9-5-3-6-10-18)17-25(15-22)21(27)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULJFYYUEZXLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CN(C1)C(=O)C3=CC=CC=C3)(CN(C2)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 2
Reactant of Route 2
3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 4
Reactant of Route 4
3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 5
Reactant of Route 5
3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,7-dibenzoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.